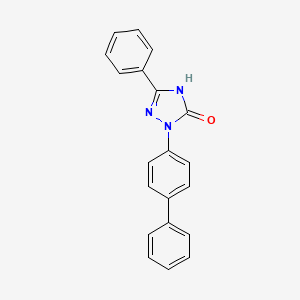
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the diazotisation of aniline derivatives with isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . This method provides good yields and is considered practical for industrial production.
Analyse Des Réactions Chimiques
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in the development of new materials.
Mécanisme D'action
The mechanism of action of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one can be compared with other similar compounds such as:
2-(4-Biphenylyl)propionic acid: Known for its anti-inflammatory properties and used in the treatment of pain and inflammation.
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Studied for its potential as an EGFR tyrosine kinase allosteric inhibitor with promising anticancer activity.
Propriétés
Formule moléculaire |
C20H15N3O |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
5-phenyl-2-(4-phenylphenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H15N3O/c24-20-21-19(17-9-5-2-6-10-17)22-23(20)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,21,22,24) |
Clé InChI |
HONQHFAQBIMKBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















